Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate
Description
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a pyrrolidine-based intermediate featuring a bromomethyl substituent at the 4-position and two fluorine atoms at the 3,3-positions. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry for its reactive bromomethyl group, which facilitates alkylation or cross-coupling reactions to construct complex molecules, such as kinase inhibitors or fluorinated pharmacophores . Its structural uniqueness lies in the combination of fluorine atoms (electron-withdrawing) and the bromomethyl moiety (a versatile leaving group), making it valuable for tuning electronic and steric properties in drug candidates.
Properties
Molecular Formula |
C10H16BrF2NO2 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-7(4-11)10(12,13)6-14/h7H,4-6H2,1-3H3 |
InChI Key |
NDOCPWIURFRGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with bromomethyl and difluoromethyl reagents. One common method includes the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve low temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate and analogous compounds:
†Calculated based on molecular formula.
Key Analysis:
Ring Size and Reactivity :
- The pyrrolidine ring (5-membered) in the target compound confers greater ring strain and conformational rigidity compared to piperidine (6-membered) derivatives. This strain enhances reactivity in nucleophilic substitutions (e.g., bromomethyl group) .
- Piperidine analogs (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) are less strained, favoring slower reaction kinetics in alkylation but better stability in storage .
Substituent Effects :
- Bromomethyl vs. Hydroxymethyl : Bromine’s superior leaving-group ability (vs. hydroxyl) makes the target compound more reactive in SN2 reactions. Hydroxymethyl derivatives (e.g., CAS 2607831-43-4) require activation (e.g., tosylation) for similar reactivity .
- Fluorine vs. Trifluoromethyl : The 3,3-difluoro substituent in the target compound increases electronegativity and metabolic stability compared to trifluoromethyl groups, which add steric bulk and lipophilicity (e.g., 1052713-78-6) .
Synthetic Utility: The target compound’s bromomethyl group is critical in cross-coupling (e.g., with pyrazolo[3,4-d]pyrimidines in kinase inhibitors) , whereas azido derivatives (e.g., compound 7) are tailored for click chemistry . Difluoro substitution at 3,3-positions likely reduces ring puckering, improving binding affinity in enzyme active sites compared to non-fluorinated analogs .
Stability and Handling :
- Bromomethyl derivatives are moisture-sensitive and typically stored under inert conditions, whereas hydroxymethyl or azido analogs are more stable but require specialized handling (e.g., azides are explosive) .
Biological Activity
Tert-butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a bromomethyl substituent, and a difluorinated pyrrolidine ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The molecular formula of this compound is , with a molecular weight of approximately 300.14 g/mol. The presence of the bromomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the difluorinated structure may improve its binding affinity to biological targets.
Research indicates that compounds similar to this compound can exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as β-secretase and acetylcholinesterase. Inhibition of these enzymes is crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in neurodegenerative diseases like Alzheimer's disease .
- Cell Viability and Protection : In vitro studies have shown that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like Aβ. For instance, one study demonstrated that a related compound could significantly improve astrocyte cell viability when co-treated with Aβ .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Astrocyte Protection : A study assessed the protective effects of a compound structurally similar to this compound against Aβ-induced astrocyte toxicity. Results indicated that treatment with this compound resulted in a notable increase in cell viability compared to untreated controls .
- Inhibition of Amyloidogenesis : Another investigation into the effects of related compounds highlighted their ability to inhibit amyloidogenesis in vivo. The results suggested that these compounds could reduce Aβ levels significantly, although the bioavailability in animal models was a limiting factor .
Comparative Analysis
The following table summarizes the biological activities and properties of selected compounds related to this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| M4 Compound | β-secretase & acetylcholinesterase inhibition | Prevents Aβ aggregation |
| This compound | Potential neuroprotective effects | Enhances cell viability against neurotoxins |
| Tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | Similar protective effects observed | Interaction with multiple molecular targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
